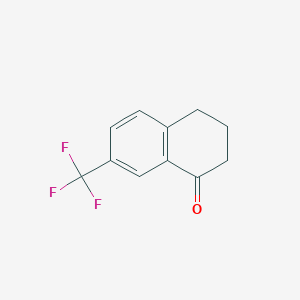

7-(Trifluoromethyl)-1-tetralone

Description

Significance of Tetralone Scaffolds in Organic and Medicinal Chemistry

Tetralone scaffolds are bicyclic aromatic hydrocarbons that are structurally related to naphthalene. wikipedia.org They serve as crucial building blocks in the synthesis of a wide array of compounds due to their inherent reactivity and suitability as a starting material. ingentaconnect.comresearchgate.net In medicinal chemistry, these scaffolds are of particular interest as they are found in several natural products and form the core of many pharmacologically active compounds. nih.gov

The versatility of the tetralone framework allows for the creation of diverse molecular libraries with a range of biological activities. researchgate.net Derivatives of α-tetralone, for instance, are integral to the synthesis of certain antibiotics, antidepressants, and acetylcholinesterase inhibitors used in the management of Alzheimer's disease. ingentaconnect.comresearchgate.net Their role as precursors for various natural products and their derivatives further underscores their importance in organic synthesis. researchgate.net The ability to generate complex heterocyclic compounds from tetralone starting materials makes them a valuable tool for drug discovery and development. ingentaconnect.comresearchgate.net

Role of Trifluoromethyl (-CF₃) Group in Enhancing Molecular Properties for Research

The introduction of a trifluoromethyl (-CF₃) group into organic molecules is a key strategy in medicinal chemistry for fine-tuning their physicochemical and biological properties. nih.govscilit.com This small functional group can profoundly influence a molecule's behavior, often leading to enhanced therapeutic potential. nih.gov The unique properties of the -CF₃ group, including its high electronegativity and the strength of the carbon-fluorine bond, contribute to its significant impact on drug design. mdpi.comresearchgate.net

Impact on Receptor-Binding Selectivity

The trifluoromethyl group can significantly influence how a molecule interacts with its biological target. ruhr-uni-bochum.de Its strong electron-withdrawing nature can alter the electronic properties of a molecule, potentially leading to improved hydrogen bonding and electrostatic interactions with a receptor. mdpi.com Furthermore, the -CF₃ group is larger than a methyl group, which can result in enhanced binding affinity and selectivity through more favorable hydrophobic interactions. mdpi.com Studies have shown that replacing a methyl group with a trifluoromethyl group can, in some cases, increase the biological activity of a compound by at least an order of magnitude. researchgate.net In one study, replacing the trifluoromethyl group in a potent glucocorticoid receptor ligand with other groups altered the ligand's function from an agonist to an antagonist, highlighting the critical role of the -CF₃ group in determining the nature of the receptor interaction. nih.gov

Influence on Bioavailability

The bioavailability of a drug candidate, or the extent to which it reaches systemic circulation, can be improved by the presence of a trifluoromethyl group. ruhr-uni-bochum.de This is often linked to the group's effect on lipophilicity and metabolic stability. mdpi.comresearchgate.net By enhancing these properties, the -CF₃ group can facilitate a molecule's transport across biological membranes and increase its resistance to metabolic breakdown, ultimately leading to a higher concentration of the active compound at its target site. mdpi.commdpi.com For example, the inclusion of a trifluoromethyl group in the design of CB1 receptor positive allosteric modulators resulted in compounds with improved potency and metabolic stability. nih.govlboro.ac.uk

Modifications to Lipophilicity

Lipophilicity, a measure of a compound's ability to dissolve in fats and lipids, is a critical parameter in drug design that affects absorption, distribution, and metabolism. The trifluoromethyl group is known to increase the lipophilicity of a molecule, although the extent of this effect can depend on its position within the molecule. mdpi.comnih.gov The Hansch π value, a measure of lipophilicity, for the -CF₃ group is +0.88. mdpi.com This increased lipophilicity can enhance a molecule's ability to permeate biological membranes. mdpi.com However, it's important to note that in some cases, strategic placement of fluorine atoms can also be used to reduce lipophilicity. acs.orgnih.gov

Effects on Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. mdpi.comresearchgate.net The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group highly resistant to metabolic degradation. mdpi.com This increased stability can prolong the half-life of a drug in the body, reducing the required dose and frequency of administration. mdpi.com Replacing a metabolically vulnerable methyl group with a trifluoromethyl group is a common strategy to protect a drug candidate from being broken down by metabolic enzymes. wikipedia.org

Overview of 7-(Trifluoromethyl)-1-tetralone as a Key Research Target

This compound is a specific fluorinated tetralone derivative that has garnered interest in chemical research. rlavie.comnih.gov It combines the foundational tetralone scaffold with the property-enhancing trifluoromethyl group. This combination makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The synthesis of derivatives such as 4-(3-trifluoromethylphenyl)-7-hydroxy-1-tetralone highlights its utility as a starting material in medicinal chemistry research. prepchem.com The properties of this compound are summarized in the table below.

Chemical Compound Table

Rationale for Research Focus on this compound

The specific focus on this compound stems from the advantageous properties conferred by the trifluoromethyl (-CF3) group. This group is a strong electron-withdrawing moiety, which can enhance the metabolic stability and binding affinity of the molecule to biological targets. The trifluoromethyl group is prevalent in numerous pharmaceuticals, highlighting its importance in drug discovery. nih.gov Research into this compound is driven by its potential as a key intermediate in the synthesis of novel therapeutic agents and other fine chemicals. chemimpex.comchemimpex.com Its structural features make it a valuable component for creating complex molecules with desired functionalities.

Below is a table detailing some of the key chemical and physical properties of this compound:

| Property | Value |

| Molecular Formula | C₁₁H₉F₃O nih.gov |

| Molecular Weight | 214.18 g/mol nih.gov |

| Appearance | Off-white solid rlavie.com |

| CAS Number | 54752-50-0 nih.govrlavie.com |

| IUPAC Name | 7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one nih.gov |

Historical Context of Tetralone Research

The study of tetralones dates back to the early 20th century. wikipedia.org Initially, research focused on the synthesis and reactions of the basic tetralone structure, which is a bicyclic aromatic hydrocarbon and a ketone. wikipedia.org A significant breakthrough was the Haworth reaction, a variant of the Friedel-Crafts reaction, which provided a reliable method for synthesizing 1-tetralone (B52770) from benzene and succinic anhydride. wikipedia.org Over the years, various synthetic methods have been developed, including intramolecular cyclization of 4-phenylbutanoic acid and the oxidation of 1,2,3,4-tetrahydronaphthalene. wikipedia.org The versatility of 1-tetralone and its derivatives has made them staples in organic synthesis, serving as precursors to a wide range of compounds, including important industrial chemicals like 1-naphthol, a starting material for insecticides and beta-blockers. wikipedia.org

Emergence of Fluorinated Analogs in Contemporary Research

The strategic incorporation of fluorine into organic molecules has become a prominent theme in modern medicinal chemistry and materials science. nih.govmdpi.com The unique electronic properties of fluorine can lead to enhanced biological activity, improved metabolic stability, and better binding to target proteins. nih.govmdpi.com This has led to the development of numerous fluorinated drugs for treating a variety of conditions, including high cholesterol, depression, and cancer. nih.govpsu.edu

In the context of tetralones, the introduction of fluorine or fluorine-containing groups like trifluoromethyl has been a key area of investigation. chemimpex.comchemimpex.com Fluorinated tetralone analogs are explored for their potential as novel therapeutic agents, with studies focusing on their effects on various biological targets. chemimpex.comchemimpex.com For example, derivatives of 7-fluoro-1-tetralone are being investigated for their potential in neurochemistry and materials science. chemimpex.comchemimpex.com The development of efficient synthetic routes to these fluorinated compounds remains an active area of research, aiming to provide a steady supply of these valuable building blocks for further investigation. prepchem.com The ongoing exploration of fluorinated tetralones like this compound promises to yield new discoveries and applications across various scientific disciplines.

Propriétés

IUPAC Name |

7-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O/c12-11(13,14)8-5-4-7-2-1-3-10(15)9(7)6-8/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJWQWRIRONTKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)C(F)(F)F)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437521 | |

| Record name | 7-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54752-50-0 | |

| Record name | 7-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 7 Trifluoromethyl 1 Tetralone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 7-(Trifluoromethyl)-1-tetralone, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity and chemical environment.

¹H NMR Analysis of Proton Environments

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. In this compound, the protons on the aliphatic portion of the ring and the aromatic protons appear in distinct regions of the spectrum.

The aliphatic protons at C-2, C-3, and C-4 exhibit characteristic signals. The protons at C-4, adjacent to the aromatic ring, are expected to appear as a triplet at approximately 2.9-3.1 ppm. The protons at C-2, adjacent to the carbonyl group, are deshielded and typically resonate as a triplet around 2.6 ppm. The protons at C-3, situated between the other two aliphatic carbons, are expected to appear as a multiplet around 2.1 ppm.

The aromatic region is particularly informative. The trifluoromethyl group at C-7 is a strong electron-withdrawing group, which influences the chemical shifts of the aromatic protons at positions C-5, C-6, and C-8. youtube.com This effect deshields the ortho and para protons. Consequently, the proton at C-8, being ortho to the carbonyl group, is the most deshielded and is expected to appear as a doublet around 8.1-8.2 ppm. The protons at C-5 and C-6 will also be deshielded due to the electron-withdrawing nature of the trifluoromethyl group.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-8 | 8.1 - 8.2 | d |

| H-6 | 7.7 - 7.8 | d |

| H-5 | 7.5 - 7.6 | dd |

| H-4 | 2.9 - 3.1 | t |

| H-2 | ~2.6 | t |

| H-3 | ~2.1 | m |

¹³C NMR Analysis of Carbon Framework

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The spectrum of this compound is expected to show 11 distinct signals, corresponding to its 11 carbon atoms.

The carbonyl carbon (C-1) is the most deshielded, appearing significantly downfield, typically in the range of 197-198 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons (C-4a, C-5, C-6, C-7, C-8, C-8a) will resonate in the 120-150 ppm region. The carbon atom attached to the trifluoromethyl group (C-7) will be significantly influenced by it. The aliphatic carbons (C-2, C-3, C-4) will appear in the upfield region of the spectrum, generally between 20 and 40 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C=O) | 197 - 198 |

| Aromatic C | 120 - 150 |

| CF₃ | ~123 (quartet) |

| Aliphatic C | 20 - 40 |

¹⁹F NMR for Trifluoromethyl Group Characterization

¹⁹F NMR is a highly sensitive technique for detecting and characterizing fluorine-containing compounds. chemicalbook.comdovepress.com For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. nih.gov The chemical shift of a CF₃ group attached to an aromatic ring typically appears in the range of -60 to -65 ppm relative to a CFCl₃ standard. This characteristic signal provides unambiguous confirmation of the presence of the trifluoromethyl group. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to display several characteristic absorption bands. The most prominent of these is the strong absorption from the carbonyl (C=O) stretching vibration of the ketone, which is anticipated in the region of 1680-1690 cm⁻¹. The presence of the trifluoromethyl group will give rise to strong C-F stretching absorptions, typically found in the 1350-1100 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | < 3000 | Medium |

| C=O Stretch (Ketone) | 1680 - 1690 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| C-F Stretch | 1350 - 1100 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular formula of this compound is C₁₁H₉F₃O, with a calculated molecular weight of approximately 214.18 g/mol .

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. For this compound, the ESI-MS spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule at a mass-to-charge ratio (m/z) of approximately 215.07.

Further fragmentation analysis (MS/MS) of the [M+H]⁺ ion would likely involve characteristic losses of small neutral molecules. Common fragmentation pathways for similar cyclic ketones include the loss of carbon monoxide (CO, 28 Da) and ethene (C₂H₄, 28 Da) from the alicyclic ring. The stability of the aromatic ring and the trifluoromethyl group would influence the specific fragmentation patterns observed.

Table 4: Expected ESI-MS Data for this compound

| Ion | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | ~215.07 | Protonated molecule |

| [M+H-CO]⁺ | ~187.07 | Loss of carbon monoxide |

| [M+H-C₂H₄]⁺ | ~187.07 | Loss of ethene |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This technique allows for the determination of the elemental formula of a compound, a critical step in its structural elucidation. For this compound, the theoretical exact mass can be calculated from its molecular formula, C11H9F3O.

The integration of soft ionization methods with ultrahigh-resolution mass spectrometers, such as Fourier transform ion cyclotron resonance (FTICR-MS), enables the analysis of molecules with exceptional mass resolution and sub-ppm mass accuracy. nih.gov This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: Computed Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C11H9F3O |

| Monoisotopic Mass | 214.06054939 Da |

| Molecular Weight | 214.18 g/mol |

Data sourced from PubChem CID 10262659. nih.gov

In the analysis of fluorinated compounds, HRMS can also be used to identify characteristic isotopic patterns and fragmentation pathways, further confirming the structure of the molecule and its derivatives. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for understanding a molecule's biological activity and physical properties.

While a crystal structure for this compound itself has not been reported in the reviewed literature, the crystal structure of a derivative, (S)-2-[(S)-2,2,2-Trifluoro-1-hydroxyethyl]-1-tetralone, has been elucidated. This analysis confirmed the absolute configuration of the molecule and revealed details about its solid-state packing. The study of such derivatives provides valuable insights into the likely conformation and intermolecular interactions of the parent tetralone ring system.

Analysis of related trifluoromethyl-containing compounds by X-ray crystallography has shown that the trifluoromethyl group can significantly influence the solid-state structure through intermolecular interactions.

Chromatographic Techniques for Purity and Isolation

Chromatographic methods are essential for the purification of synthesized compounds and for the determination of their purity, including the ratio of enantiomers in a chiral sample.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the components of a mixture. For chiral molecules like this compound, which can exist as two non-superimposable mirror images (enantiomers), chiral HPLC is the method of choice for determining the enantiomeric ratio or enantiomeric excess (ee). uma.es

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). phenomenex.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral compounds, including tetralone derivatives. nih.govchromatographyonline.com

The choice of mobile phase, which often consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol, is critical for achieving optimal separation. nih.govnih.gov The temperature and flow rate of the mobile phase are also important parameters that are optimized to maximize the resolution between the enantiomers. chromatographyonline.comresearchgate.net

Table 2: Exemplary Chiral HPLC Conditions for Tetralone Derivatives

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Chiralpak IC, Chiralpak IA, Chirobiotic R, T, V |

| Mobile Phase | n-hexane/isopropanol mixtures, n-hexane/ethanol/triethylamine |

| Detection | UV, Circular Dichroism (CD) |

Data compiled from multiple sources. nih.govnih.govresearchgate.net

The successful separation of the enantiomers allows for their quantification, which is crucial in pharmaceutical research where the two enantiomers of a drug can have different pharmacological activities. nih.govnih.gov

Flash column chromatography is a rapid and efficient method for the purification of synthetic compounds on a preparative scale. rochester.edumit.edu The technique utilizes a stationary phase, typically silica (B1680970) gel, packed in a column, and a solvent system (mobile phase) that is pushed through the column under moderate pressure.

For fluorinated compounds like this compound, specialized fluorinated stationary phases can be employed to enhance the separation from non-fluorinated impurities due to selective fluorine-fluorine interactions. silicycle.comnih.gov The choice of an appropriate solvent system is determined by preliminary analysis using thin-layer chromatography (TLC) to achieve a good separation of the desired product from byproducts and starting materials. rochester.edu Generally, a solvent system that gives an Rf value of around 0.3 for the target compound is considered optimal for flash chromatography. rochester.edu

The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the column. The mobile phase is then passed through the column, and fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure compound.

Derivatization and Functionalization of 7 Trifluoromethyl 1 Tetralone

Reactions at the Ketone Functionality

The carbonyl group of the tetralone ring is a primary site for chemical modification, enabling the synthesis of a wide array of derivatives through reactions such as chalcone (B49325) formation and various condensation reactions.

Formation of Chalcone Derivatives

Chalcones, characterized by the presence of an α,β-unsaturated ketone system, are valuable intermediates in the synthesis of various heterocyclic compounds. The formation of chalcone derivatives from 7-(trifluoromethyl)-1-tetralone is typically achieved through the Claisen-Schmidt condensation reaction. researchgate.netnih.gov This base-catalyzed reaction involves the condensation of the α-methylene group of the tetralone with an aromatic aldehyde. researchgate.netnih.gov

The general scheme for this reaction involves the deprotonation of the α-carbon to the ketone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the chalcone. The choice of base and solvent system is crucial for the efficiency of the reaction. researchgate.net For instance, new chalcones have been synthesized using a dilute ethanolic potassium hydroxide (B78521) solution at room temperature. researchgate.net

Table 1: Examples of Reagents for Chalcone Synthesis

| Ketone Precursor | Aldehyde | Catalyst |

|---|---|---|

| This compound | Aromatic Aldehydes | KOH |

| 3,5-bis-trifluoromethyl acetophenone | Aromatic Aldehydes | Ethanolic KOH |

| Acetophenone derivatives | Benzaldehyde derivatives | NaOH |

The resulting chalcones, containing the this compound moiety, are themselves precursors for further chemical transformations, including the synthesis of heterocyclic compounds like pyrimidines and benzothiazepines. researchgate.netresearchgate.net

Condensation Reactions

Beyond chalcone formation, the ketone functionality of this compound is amenable to a variety of other condensation reactions. These reactions are fundamental in constructing larger, more complex molecular architectures, often leading to the formation of heterocyclic rings.

A significant class of condensation reactions involves the reaction of the ketone with hydrazine (B178648) derivatives to yield pyrazoles. bibliomed.orgmdpi.com The initial step is the condensation of the hydrazine with the carbonyl group to form a hydrazone intermediate. Subsequent cyclization, often under acidic or basic conditions, leads to the formation of the pyrazole (B372694) ring. The regioselectivity of the cyclization can be influenced by the substitution pattern of the hydrazine and the reaction conditions. nih.gov

The Claisen condensation and related reactions represent another important avenue for derivatization. For example, a tandem Claisen condensation and retro-Claisen C-C bond cleavage has been utilized as an efficient method for the synthesis of trifluoromethyl ketones. organic-chemistry.org This process involves the reaction of an enolizable ketone with an ester, such as ethyl trifluoroacetate (B77799), in the presence of a strong base like sodium hydride. organic-chemistry.org

Modifications of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is a key pharmacophore that can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity. mdpi.comhovione.com While the CF3 group itself is generally stable, its electronic-withdrawing nature influences the reactivity of the rest of the molecule.

Trifluoromethylation of Ketones to Alkenyl Trifluoromethyl Ethers

A novel transformation allows for the O-trifluoromethylation of ketones to produce alkenyl trifluoromethyl ethers. rsc.orgrsc.org This reaction provides an alternative synthetic route to these valuable compounds. rsc.orgrsc.org The process utilizes a specific reagent, chloro(phenyl)trifluoromethyl-λ3-iodane (CPTFI), which acts as both a Lewis acid activator and a source of the trifluoromethyl group. rsc.orgrsc.org The reaction proceeds through the introduction of both a CF3 and a chloro group to the carbonyl, followed by the elimination of HCl, which can be promoted by a Lewis acid catalyst like AlCl3. rsc.orgrsc.org This method has been successfully applied to cyclic ketones, including α-tetralone, to generate the corresponding cyclic alkenyl trifluoromethyl ethers. rsc.orgresearchgate.net

Functionalization of the Tetralone Ring System

The aromatic ring of the tetralone system provides another handle for chemical modification, allowing for the introduction of various substituents and the construction of fused heterocyclic systems.

Introduction of Heterocyclic Moieties (e.g., Triazoles, Pyrazoles)

The tetralone scaffold can be elaborated by the introduction of various heterocyclic moieties, which are present in a vast number of biologically active compounds. tezu.ernet.in Triazoles and pyrazoles are among the most significant classes of heterocycles explored in this context. bibliomed.orgnih.gov

The synthesis of pyrazole derivatives can be achieved through the condensation of a β-diketone precursor with a hydrazine. researchgate.net While this compound itself is not a β-diketone, it can be chemically modified to incorporate this functionality, which can then be cyclized. For example, formylation of the tetralone can introduce a second carbonyl group, setting the stage for pyrazole formation. researchgate.net

Triazole rings can be introduced through various synthetic strategies. One common method is the reaction of an azide (B81097) with an alkyne in a [3+2] cycloaddition reaction. To apply this to the this compound system, the tetralone would first need to be functionalized with either an azide or an alkyne group. Another approach involves the multi-step synthesis from a carbohydrazide (B1668358) derivative which can be cyclized to form a triazole ring. nih.gov

Alkylation Reactions

Alkylation of 1-tetralones can be a challenging transformation due to the potential for polyalkylation at the α-position to the carbonyl group. The formation of the enolate, a key intermediate in this reaction, can lead to multiple alkyl groups being introduced, complicating product profiles.

While specific studies detailing the direct alkylation of this compound are not extensively reported in publicly available literature, the alkylation of structurally related tetralone derivatives provides insight into potential synthetic routes. For instance, an indirect method for the synthesis of 2-alkyl-1-tetralones involves the alkylation of a 2-methoxycarbonyl-1-tetralone intermediate. This approach is often preferred as it can offer better control over the reaction and avoid the issues associated with direct enolate alkylation.

A study on the enantioselective alkylation of 1-methyl-7-methoxy-2-tetralone highlights the use of phase-transfer catalysis. This methodology allows for the asymmetric synthesis of key intermediates for biologically active molecules. While the substitution pattern differs, the principles of this catalytic approach could potentially be adapted for the alkylation of this compound.

The reactivity of the α-methylene group in 1-tetralone (B52770) is well-established and can be exploited for various synthetic transformations. wikipedia.org For example, reaction with formaldehyde (B43269) can introduce a methylene (B1212753) group at the C-2 position. wikipedia.org

Table 1: Examples of Alkylation Reactions on Tetralone Scaffolds

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 1-Methyl-7-methoxy-2-tetralone | 1,5-Dibromopentane, Cinchona alkaloid-derived catalyst | (R)-(+)-1-(5-Bromopentyl)-1-methyl-7-methoxy-2-tetralone | - | |

| 2-Methoxycarbonyl-1-tetralone | Alkyl halide, Base | 2-Alkyl-2-methoxycarbonyl-1-tetralone | - | |

| 1-Tetralone | Formaldehyde (as trioxane), N-methylaniline trifluoroacetic acid salt | 2-Methylene-1-tetralone | up to 91% | wikipedia.org |

Note: The yields for some reactions were not specified in the referenced literature.

Hydroxylation Reactions

The introduction of a hydroxyl group into the this compound framework can be achieved at different positions, leading to derivatives with distinct chemical properties.

One approach to obtaining 7-hydroxy-1-tetralone (B1583441) derivatives involves the demethylation of the corresponding 7-methoxy-1-tetralone. For example, 4-(3-trifluoromethylphenyl)-7-hydroxy-1-tetralone was synthesized from 4-(3-trifluoromethylphenyl)-7-methoxy-1-tetralone using hydrobromic acid in acetic acid. prepchem.com This suggests a potential route to hydroxylated derivatives of this compound if the corresponding methoxy (B1213986) precursor is available.

Furthermore, α-hydroxylation at the C-2 position of the tetralone ring is a known transformation. A study on the total synthesis of Aristelegone B, a natural product containing a tetralone core, employed a potassium hydroxide and iodobenzene (B50100) diacetate mediated α-hydroxylation step. semanticscholar.org Enzymatic biohydroxylation also presents a highly selective method for introducing hydroxyl groups. Research has shown that engineered cytochrome P450 enzymes can catalyze the hydroxylation of 1-tetralones with high regio- and enantioselectivity. rsc.org

Table 2: Examples of Hydroxylation Reactions on Tetralone Scaffolds

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 4-(3-Trifluoromethylphenyl)-7-methoxy-1-tetralone | Acetic acid, Hydrobromic acid (48%), Reflux | 4-(3-Trifluoromethylphenyl)-7-hydroxy-1-tetralone | Not specified | prepchem.com |

| Chiral tetralone scaffold | KOH, Iodobenzene diacetate (IDBA) | α-Hydroxylated tetralone | Not specified | semanticscholar.org |

| 1-Tetralone | Engineered P450-BM3 mutants | Regio- and enantioselective hydroxylated 1-tetralones | Not specified | rsc.org |

Regioselective Functionalization of Aromatic and Aliphatic Systems

The trifluoromethyl group on the aromatic ring of this compound significantly influences its reactivity in electrophilic aromatic substitution reactions. The CF₃ group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. lkouniv.ac.intotal-synthesis.com Consequently, more stringent reaction conditions are often required for substitution to occur. The trifluoromethyl group is also a meta-director, meaning that incoming electrophiles will preferentially add to the positions meta to the CF₃ group. lkouniv.ac.in

Nitration of 1-tetralone derivatives has been studied, and the regioselectivity is dependent on the substituents already present on the aromatic ring. materialsciencejournal.org For 7-substituted tetralones, the position of nitration will be directed by both the existing substituent and the deactivating effect of the tetralone ring itself. Given the meta-directing effect of the trifluoromethyl group, electrophilic substitution on this compound would be expected to occur at the C-6 or C-8 positions.

Functionalization of the aliphatic portion of the molecule can also be achieved with regioselectivity. For instance, benzylic oxidation of the corresponding tetralin (the fully reduced form of tetralone) can be a route to introduce functionality at the benzylic positions (C-1 and C-4). Aerobic oxidation of benzylic methylenes can be achieved using N-hydroxyimide organocatalysts, even in the presence of electron-withdrawing groups on the phenyl ring. nih.gov

Table 3: Regioselective Functionalization Considerations

| Reaction Type | Position(s) of Functionalization | Directing/Influencing Factors |

| Electrophilic Aromatic Substitution | C-6, C-8 | The trifluoromethyl group is deactivating and meta-directing. lkouniv.ac.in |

| Benzylic Oxidation (of corresponding tetralin) | C-1, C-4 | Reactivity of the benzylic C-H bonds. nih.gov |

Medicinal Chemistry and Biological Activity Studies of 7 Trifluoromethyl 1 Tetralone Derivatives

Design and Synthesis of Derivatives for Biological Evaluation

The synthesis of derivatives from the 7-(trifluoromethyl)-1-tetralone scaffold is a key step in exploring their therapeutic potential. The core structure, 1-tetralone (B52770), is often synthesized via the intramolecular cyclization of 4-phenylbutanoic acid, a reaction catalyzed by acids like polyphosphoric acid. wikipedia.org From this fundamental structure, a variety of derivatives can be designed and synthesized to evaluate their biological activities.

One common synthetic strategy involves creating chalcone (B49325) derivatives. For instance, novel chalcones bearing trifluoromethyl and trifluoromethoxy groups have been designed and synthesized as potential antimicrobial agents. nih.gov The synthesis typically involves the reaction of trifluoromethyl-β-diketones with other reagents, such as 5-amino pyrazole (B372694) carboxylates, sometimes under microwave conditions to yield pyrazolo[1,5-a]pyrimidine (B1248293) carboxylates. researchgate.net

Another approach is the synthesis of tetralone derivatives that incorporate other biologically active moieties, such as aminoguanidinium or 1,2,4-triazole (B32235). nih.govnih.gov For example, a series of novel 2-(5-amino-1-(substituted sulfonyl)-1H-1,2,4-triazol-3-ylthio)-6-isopropyl-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one compounds were synthesized from longifolene, a renewable natural resource. nih.gov The synthesis involved multiple steps, including the preparation of a tetralone intermediate, bromination, and subsequent reaction with 5-amino-1H-1,2,4-triazole-3-thiol, followed by substitution with various sulfonyl chlorides. nih.gov The structures of these synthesized compounds are typically confirmed using spectroscopic methods like FT-IR, NMR, and ESI-MS. nih.gov

Furthermore, C7-substituted α-tetralone derivatives have been synthesized to investigate their inhibitory properties against enzymes like monoamine oxidase. nih.gov These syntheses often involve arylalkyloxy substitution at the C7 position of the α-tetralone moiety. nih.gov The reactivity of the α-methylene group in 1-tetralone allows for various modifications, including reactions with aldehydes to form benzylidene derivatives or condensation with hydrazides to create oxadiazoles. asianpubs.orgresearchgate.net These synthetic strategies provide a diverse library of this compound derivatives for comprehensive biological evaluation.

Antimicrobial Activity

The trifluoromethyl group is known to enhance the antimicrobial properties of compounds, partly due to the increased lipophilicity it imparts, which can facilitate passage through microbial cell membranes. nih.gov Derivatives of this compound have been investigated for both their antibacterial and antifungal effects.

Derivatives of tetralone have demonstrated significant potential as antibacterial agents. nih.gov For instance, novel tetralone derivatives containing an aminoguanidinium moiety have shown strong activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are leading causes of nosocomial infections. nih.gov In one study, most of the synthesized aminoguanidine-tetralone compounds exhibited potent activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 µg/mL to 32 µg/mL. nih.gov Notably, these compounds generally showed higher activity against Gram-positive bacteria compared to Gram-negative bacteria. nih.govelsevierpure.com

Chalcones substituted with trifluoromethyl groups have also been evaluated for their antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacterial strains. nih.gov The introduction of a carboxylic acid moiety into certain heterocyclic derivatives based on a triazine scaffold has been shown to enhance antibacterial activity. researchgate.net

| Compound Type | Bacterial Strain | Activity Measure | Result | Reference |

|---|---|---|---|---|

| Aminoguanidine-tetralone derivatives | ESKAPE pathogens | MIC | 0.5-32 µg/mL | nih.gov |

| Aminoguanidine-tetralone derivative (2D) | S. aureus ATCC 29213 | MIC | 0.5 µg/mL | researchgate.net |

| Aminoguanidine-tetralone derivative (2D) | MRSA-2 | MIC | 1 µg/mL | researchgate.net |

| Trifluoromethyl-substituted chalcones | S. aureus, B. subtilis, E. coli | Zone of Inhibition | Varying degrees of activity | nih.gov |

Tetralone derivatives have also been recognized for their antifungal activity. nih.gov Studies on novel chalcones with trifluoromethyl substituents have demonstrated their efficacy against pathogenic fungal strains such as Candida albicans and Aspergillus niger. nih.gov Similarly, certain trifluoromethyl quinolone derivatives have shown moderate to comparable activity against these fungi. elsevierpure.com

A significant challenge in agriculture is the control of phytopathogenic fungi like Fusarium oxysporum, which causes vascular wilt in a multitude of crops, leading to substantial economic losses. nih.gov The chemical control of F. oxysporum has traditionally relied on fungicides such as benzimidazoles (e.g., benomyl, carbendazim) and triazoles (e.g., epoxiconazole (B1671545), difenoconazole). nih.govnih.govplos.orgresearchgate.netplos.org Research has shown that fungicides like epoxiconazole are highly effective, demonstrating a strong inhibitory effect on both mycelial growth and spore germination of F. oxysporum, with EC50 values as low as 0.047 µg/mL and 0.088 µg/mL, respectively. nih.govplos.orgresearchgate.netplos.org The development of new antifungal agents is crucial, and given the demonstrated antifungal properties of fluorinated tetralone derivatives against other fungi, exploring their potential activity against resistant plant pathogens like Fusarium oxysporum represents a promising area for future research. nih.gov

Anticancer and Antiproliferative Activities

The tetralin ring is a structural component of several clinically used anticancer drugs, including doxorubicin (B1662922) and epirubicin, highlighting the potential of this scaffold in oncology. nih.govresearchgate.net The incorporation of a trifluoromethyl group can further enhance anticancer efficacy. nih.gov

Derivatives of this compound and related structures have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. In one study, novel tetralone derivatives bearing a 1,2,4-triazole moiety were tested against five human cancer cell lines: T-24 (bladder), MCF-7 (breast), HepG2 (liver), A549 (lung), and HT-29 (colon). nih.gov Several of these compounds exhibited broad-spectrum anticancer activity that was comparable or superior to the positive control, 5-fluorouracil (B62378) (5-FU). nih.gov For example, compound 6g showed potent activity against MCF-7 cells with an IC50 value of 4.42 µM. nih.gov

Other studies have also confirmed the antiproliferative potential of tetralone derivatives. researchgate.netresearchgate.net Thiazolyl-pyrazoline derivatives have shown potent cytotoxicity against the MCF-7 breast cancer cell line. mdpi.com Similarly, chalcone-pyrazole hybrids have demonstrated activity against MCF-7, HepG2, and HCT116 cancer cell lines. nih.gov The evaluation of these compounds often involves the MTT assay to determine their IC50 values, which represent the concentration required to inhibit 50% of cell growth. researchgate.netresearchgate.net

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Tetralone-triazole derivative (6d) | MCF-7 | Breast | 16.34 ± 3.45 | nih.gov |

| Tetralone-triazole derivative (6g) | MCF-7 | Breast | 4.42 ± 2.93 | nih.gov |

| Tetralone-triazole derivative (6h) | A549 | Lung | 9.89 ± 1.77 | nih.gov |

| Thiazolyl–pyrazoline derivative (6e) | MCF-7 | Breast | 7.21 | mdpi.com |

| Thiazolyl–pyrazoline derivative (6k) | MCF-7 | Breast | 8.02 | mdpi.com |

| Chalcone derivative (7c) | A549 | Lung | 13.86 µg/ml | nih.gov |

| Chalcone derivative (7b) | A549 | Lung | 20 µg/ml | nih.gov |

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potential of lead compounds. For tetralone and related derivatives, SAR analyses have revealed key structural features that influence their cytotoxic activity. A critical finding is that the presence of an electron-withdrawing group, such as a halogen, on the aromatic ring is often necessary for potent anticancer activity. researchgate.net The trifluoromethyl group, being strongly electron-withdrawing, fits this requirement. nih.govnih.gov

In the series of tetralone-triazole derivatives, the nature and position of the substituent on the sulfonyl group were found to significantly impact their anticancer efficacy. nih.gov For instance, compounds with a methyl group (6g) or a chlorine atom (6h) on the phenylsulfonyl moiety displayed superior and broad-spectrum activity against the tested cancer cell lines. nih.gov This suggests that small, electron-manipulating substituents are favorable for activity.

SAR studies on other heterocyclic systems also underscore the importance of specific functional groups. For triarylethylene analogues, an amino group was identified as vital for enhancing antiproliferation and antimetastatic activities. nih.gov In the context of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives, the introduction of a carboxylic acid moiety was found to enhance antibacterial activity, a principle that could potentially be explored for anticancer properties as well. researchgate.net These insights from SAR studies are invaluable for the rational design of new, more potent this compound derivatives as anticancer agents.

Anti-inflammatory Potential

Derivatives of the 1-tetralone scaffold have demonstrated notable anti-inflammatory properties, primarily through the inhibition of key pro-inflammatory mediators. Research has focused on their ability to modulate macrophage activity, which plays a central role in the inflammatory response.

Detailed studies have shown that certain E-2-arylmethylene-1-tetralone derivatives can act as inhibitors of the Macrophage Migration Inhibitory Factor (MIF). nih.govnih.gov MIF is a pro-inflammatory cytokine with a unique tautomerase enzymatic activity that is crucial for its role in immunity; small molecule inhibitors that block this function can reduce inflammation. nih.govnih.gov

In preclinical studies, a selection of E-2-arylmethylene-1-tetralone derivatives were found to effectively bind to the active site of MIF and inhibit its tautomerase functions. nih.gov Specifically, compounds identified as (24) and (26) in one study significantly inhibited the production of reactive oxygen species (ROS) and nitrite (B80452), reduced the activation of the critical inflammatory transcription factor NF-κB, and suppressed the expression of inflammatory cytokines such as TNF-α, IL-6, and CCL-2 in macrophages. nih.gov These findings indicate that tetralone derivatives can regulate macrophage activation and may influence the systemic inflammatory response. nih.govnih.gov

| Derivative Class | Target | Mechanism of Action | Observed Effects |

| E-2-arylmethylene-1-tetralones | Macrophage Migration Inhibitory Factor (MIF) | Inhibition of MIF tautomerase activity | Reduced ROS and nitrite production; Inhibition of NF-κB activation; Decreased expression of TNF-α, IL-6, and CCL-2. nih.gov |

Monoamine Oxidase (MAO) Inhibition Studies

Derivatives of 1-tetralone have been extensively investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important therapeutic targets for neurological conditions like depression and Parkinson's disease. nih.govresearchgate.net

Research has established that α-tetralone derivatives are highly potent and often selective inhibitors of MAO-B. nih.gov Structure-activity relationship (SAR) studies have revealed that the position of substituents on the tetralone ring is critical for activity. Substitution at the C7 position generally yields more potent MAO inhibition compared to substitution at the C6 or C5 positions. nih.govresearchgate.net

A series of C7-substituted α-tetralone derivatives demonstrated exceptionally high potency for MAO-B, with all tested compounds showing IC₅₀ values in the submicromolar range (<0.047 µM). researchgate.net These derivatives were consistently selective for MAO-B over MAO-A. researchgate.net For instance, the compound 7-(4-fluorobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one was identified as a particularly potent MAO-B inhibitor with an IC₅₀ value of 0.00089 µM. researchgate.net While the focus is often on MAO-B, some C6-substituted derivatives have also shown potent MAO-A inhibition. nih.gov

| Compound | Substituent Position | Target | IC₅₀ (µM) | Selectivity Index (SI) for MAO-B |

| 7-(4-fluorobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | C7 | MAO-B | 0.00089 researchgate.net | 195 researchgate.net |

| 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | C6 | MAO-B | 0.0045 nih.gov | 287 nih.gov |

| 6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | C6 | MAO-A | 0.024 nih.gov | 0.3 (MAO-A selective) nih.gov |

Phenylethanolamine N-methyltransferase (PNMT) Inhibition and Selectivity

The enzyme phenylethanolamine N-methyltransferase (PNMT) catalyzes the final step in epinephrine (B1671497) (adrenaline) biosynthesis and is a target for managing conditions where epinephrine levels are a factor. anl.gov Derivatives based on a structure closely related to tetralones, 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ), have been synthesized and evaluated as PNMT inhibitors. ebi.ac.uknih.gov

A series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines were found to be selective inhibitors of PNMT. ebi.ac.uknih.gov Their selectivity is attributed to two main factors: the trifluoromethyl group at the 3-position creates steric bulk that reduces affinity for the α₂-adrenoceptor, a common off-target, and the electron-withdrawing nature of this group decreases the basicity (pKa) of the amine. ebi.ac.uk

While many compounds in this series showed lower affinity for PNMT compared to other THIQ inhibitors, some proved to be exceptionally selective. ebi.ac.uk Compounds designated as 14 and 16 were among the most selective PNMT inhibitors identified, with selectivity ratios (α₂ Kᵢ / PNMT Kᵢ) of 700 and >1900, respectively. ebi.ac.uknih.gov The lipophilicity conferred by the trifluoromethyl group also suggests these compounds are promising leads for developing agents that can penetrate the blood-brain barrier. ebi.ac.uknih.gov

| Compound Class | Key Structural Feature | Target | Advantage |

| 3-Trifluoromethyl-1,2,3,4-tetrahydroisoquinolines | 3-CF₃ group | PNMT | High selectivity over α₂-adrenoceptor; Increased lipophilicity for potential CNS penetration. ebi.ac.uknih.gov |

Research in Neurochemistry and Neurological Disorders

The development of this compound derivatives extends into the broader field of neurochemistry and the search for treatments for neurological disorders. Their activity as MAO inhibitors makes them directly relevant to Parkinson's disease and depression. nih.govnih.gov Selective MAO-B inhibitors are particularly valued in Parkinson's therapy as they limit the degradation of dopamine (B1211576) in the central nervous system. mdpi.com

Furthermore, the enzyme PNMT, another target of tetralone-related derivatives, has been implicated in the pathophysiology of age-related brain disorders like Alzheimer's disease, where PNMT activity is reportedly decreased. anl.gov Potent and selective inhibitors are valuable research tools to investigate the role of this enzyme in disease progression. anl.gov

Beyond these applications, tetralone derivatives previously studied for MAO inhibition have been screened for activity against the parasites responsible for Human African trypanosomiasis (sleeping sickness). mdpi.comsemanticscholar.org This disease progresses to a neurological stage when parasites cross the blood-brain barrier, causing severe symptoms. mdpi.comsemanticscholar.org Several tetralone derivatives showed potent anti-trypanosomal activity, identifying them as potential leads for this neglected tropical disease that affects the central nervous system. mdpi.comsemanticscholar.org

Impact of Fluorine Substitution on Biological Activity Enhancement

The incorporation of fluorine, and specifically the trifluoromethyl (-CF₃) group, is a well-established strategy in medicinal chemistry to enhance the therapeutic properties of drug candidates. researchgate.netnih.gov Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly improve a molecule's metabolic stability by replacing metabolically vulnerable C-H bonds. researchgate.netresearchgate.net

The -CF₃ group, in particular, is known to increase lipophilicity, which can improve a compound's ability to cross biological membranes, including the blood-brain barrier. researchgate.net This effect was observed in studies of 3-trifluoromethyl-THIQ derivatives, where the fluorine-containing group enhanced both selectivity for the PNMT enzyme and lipophilicity. ebi.ac.uknih.gov In studies of MAO inhibitors, a tetralone derivative with a fluorinated substituent, 7-(4-fluorobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one, was found to be the most potent MAO-B inhibitor in its class, directly demonstrating the positive impact of fluorine on biological activity. researchgate.net

However, the effect of fluorination is context-dependent and does not universally guarantee improved activity. In some molecular scaffolds, such as certain cannabinoids, fluorine substitution has been shown to have a detrimental effect on receptor binding affinity. nih.gov

Computational and Theoretical Investigations of 7 Trifluoromethyl 1 Tetralone

Studies on Tautomerism and Proton Transfer Behavior

A thorough review of available scientific literature reveals a notable absence of specific computational and theoretical studies focused on the tautomerism and proton transfer behavior of 7-(trifluoromethyl)-1-tetralone. While the principles of keto-enol tautomerism are fundamental to understanding the reactivity of ketones, and the presence of the trifluoromethyl group is known to influence electronic properties, dedicated research quantifying these aspects for this particular molecule is not publicly documented.

Tautomerism in tetralone systems involves the equilibrium between the standard keto form and its corresponding enol form. This process is of significant interest in computational chemistry as it provides insights into molecular stability, reactivity, and potential reaction pathways. The equilibrium can be influenced by various factors, including the electronic effects of substituents and the nature of the solvent.

The electron-withdrawing nature of the trifluoromethyl (CF₃) group, positioned at the 7th carbon of the tetralone structure, is expected to have a discernible impact on the electronic environment of the entire molecule. Generally, such groups can affect the acidity of adjacent protons and the relative stability of tautomeric forms. However, without specific theoretical calculations, such as those employing density functional theory (DFT) or other quantum chemical methods, any discussion on the precise energetic landscape of the tautomerism and the barriers for proton transfer for this compound would be purely speculative.

Detailed research findings, including data on the relative energies of the keto and enol tautomers, the transition state energies for their interconversion, and the influence of different solvents on the equilibrium, are contingent on dedicated computational studies. At present, such studies for this compound have not been published in the peer-reviewed scientific literature. Consequently, interactive data tables and in-depth research findings on this specific topic cannot be provided.

Further research in this area would be valuable for a more complete understanding of the chemical behavior of this compound and to enable comparative analyses with other substituted tetralones.

Applications in Advanced Materials and Agrochemical Research

Utilization as Building Blocks in Complex Molecule Synthesis

7-(Trifluoromethyl)-1-tetralone serves as a crucial building block in organic synthesis, enabling the construction of more complex molecular architectures. chemimpex.com Chemical building blocks are relatively simple molecules that serve as the foundational units for assembling larger, more sophisticated compounds, such as pharmaceuticals, materials, and agrochemicals. illinois.edufluorochem.co.uk The utility of this compound in this capacity is derived from two key features: the reactive tetralone scaffold and the influential trifluoromethyl group.

The tetralone framework provides a versatile platform for a variety of chemical transformations. Its ketone functional group and alpha-carbon positions are amenable to numerous reactions, allowing for the attachment of additional molecular fragments and the formation of new ring systems. This reactivity is fundamental to its role in creating intricate molecules for drug discovery and materials science. chemimpex.com

The trifluoromethyl (-CF3) group is one of the most important motifs in modern chemistry due to its distinct electronic properties and metabolic stability. rsc.orgresearchgate.net Its presence on the tetralone ring imparts several desirable characteristics:

Enhanced Lipophilicity: The -CF3 group increases the molecule's affinity for nonpolar environments, which can be a critical factor in the bioavailability of pharmaceutical and agrochemical compounds. chemicalbook.commdpi.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. mdpi.com This property is highly sought after in drug design to prolong the active life of a compound.

Electronic Effects: As a strong electron-withdrawing group, the -CF3 substituent can significantly influence the reactivity and properties of the aromatic ring and the ketone, providing chemists with a tool to fine-tune the characteristics of the final product. mdpi.comwikipedia.org

The combination of these features makes this compound a valuable intermediate for synthesizing complex, fluorine-containing molecules with specific, tailored properties.

Potential in Agrochemical Development, including Crop Protection

The field of agrochemical research has seen significant advancements through the incorporation of fluorine atoms into active ingredients. nih.gov Organofluorine compounds are prevalent among modern herbicides, fungicides, and insecticides due to the unique advantages conferred by fluorine. nih.govnih.gov The trifluoromethyl group, in particular, is a key component in a large percentage of commercial pesticides. nih.gov It is estimated that approximately 25% of all licensed herbicides contain at least one fluorine atom. sigmaaldrich.com

This compound represents a key precursor for the synthesis of novel agrochemicals. Its structure contains the essential trifluoromethyl moiety known to enhance biological activity and stability in crop protection agents. chemicalbook.comrhhz.net The development of new pesticides often involves synthesizing derivatives from fluorinated building blocks like this one. chemimpex.comchemimpex.comccspublishing.org.cn

The table below highlights prominent examples of commercial agrochemicals that feature the trifluoromethyl group, underscoring the importance of this functional group in the industry.

Contribution to Fine Chemical Manufacturing

Fine chemicals are pure, single substances produced in limited quantities through complex chemical processes. They are primarily used as intermediates for specialty chemicals, particularly pharmaceuticals and agrochemicals. The manufacturing of these high-value products relies on the availability of specialized building blocks.

This compound is a prime example of a compound that contributes to the fine chemical industry. Its role as a versatile intermediate in the synthesis of complex molecules places it firmly within this category. chemimpex.com The production of this compound itself is a fine chemical process, and its subsequent use to create even more advanced and specialized molecules is a key step in the value chain of pharmaceutical and agrochemical manufacturing.

Development of Fluorinated Materials

The introduction of fluorine into organic compounds can dramatically alter their physical and chemical properties, leading to the creation of high-performance materials. researchgate.net Fluorinated materials, including polymers and specialty chemicals, are known for their:

High thermal stability

Chemical inertness

Hydrophobicity and oleophobicity (resistance to water and oils)

Unique electronic properties

While not a monomer for large-scale polymers like polytetrafluoroethylene (Teflon), this compound serves as a valuable building block for creating novel, smaller-scale fluorinated materials. sigmaaldrich.com These materials could find applications as functional additives, components in advanced composites, or specialty coatings where the unique properties imparted by the trifluoromethyl group are desired. The synthesis of such materials is dependent on the availability of versatile, fluorinated intermediates like this compound. researchgate.net

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of 7-(trifluoromethyl)-1-tetralone and its derivatives is an area ripe for innovation. While established methods exist, emerging research focuses on developing more efficient, selective, and scalable synthetic routes.

Future synthetic strategies are expected to concentrate on:

Asymmetric Synthesis: The chiral center at the C4 position of the tetralone ring offers an opportunity for developing enantioselective syntheses. This is particularly crucial for pharmaceutical applications where a single enantiomer often exhibits the desired biological activity while the other may be inactive or even detrimental. Novel chiral catalysts, including organocatalysts and transition-metal complexes, are being explored to achieve high enantiomeric excess.

Late-Stage Trifluoromethylation: Traditional methods often involve the introduction of the trifluoromethyl group at an early stage of the synthesis. teknoscienze.comnih.gov Modern approaches are increasingly focused on late-stage trifluoromethylation of the tetralone core. wechemglobal.comqueensu.caacs.org This strategy allows for the rapid diversification of molecular scaffolds and the synthesis of a wider range of derivatives from a common intermediate.

Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including improved safety, better reaction control, and higher yields. rsc.org The application of flow chemistry to the synthesis of this compound could enable more efficient and scalable production. rsc.org

Photocatalysis: Visible-light-induced photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions. wechemglobal.comadvanceseng.com This technology could be applied to develop novel methods for the synthesis and functionalization of the this compound scaffold. wechemglobal.comadvanceseng.com

Table 1: Comparison of Synthetic Methodologies for Trifluoromethylated Aromatics

| Methodology | Advantages | Disadvantages | Potential Application to this compound |

| Traditional (e.g., Halex reaction) | Well-established, readily available starting materials. | Harsh reaction conditions, limited functional group tolerance. | Synthesis of the core scaffold. |

| Asymmetric Catalysis | Access to enantiomerically pure compounds. | Catalyst development can be challenging and expensive. | Production of specific stereoisomers for biological testing. |

| Late-Stage Trifluoromethylation | Rapid library synthesis, molecular diversification. | Reagent cost and selectivity can be issues. | Creation of diverse derivatives for structure-activity relationship studies. |

| Flow Chemistry | Improved safety, scalability, and efficiency. rsc.org | Requires specialized equipment and optimization. | Industrial-scale production of the compound and its derivatives. |

| Photocatalysis | Mild reaction conditions, high selectivity. wechemglobal.comadvanceseng.com | Substrate scope can be limited. | Green and efficient synthesis and functionalization. |

Exploration of New Biological Targets for this compound Derivatives

The trifluoromethyl group is a key pharmacophore in many approved drugs, enhancing properties like metabolic stability, lipophilicity, and binding affinity. mdpi.comwikipedia.orgwechemglobal.commdpi.com Derivatives of this compound are therefore promising candidates for drug discovery programs targeting a wide range of diseases.

Future research in this area will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and subsequent biological screening will be crucial to identify new lead compounds. mdpi.com Modifications could include the introduction of various substituents on the aromatic ring, the carbonyl group, and the aliphatic part of the tetralone.

Target Identification: High-throughput screening of this compound derivatives against a broad panel of biological targets can help to identify novel mechanisms of action and therapeutic applications.

Antimicrobial and Antiviral Agents: The tetralone scaffold itself has been investigated for antimicrobial properties. mdpi.com The addition of a trifluoromethyl group could enhance this activity, leading to the development of new antibiotics or antiviral drugs. wechemglobal.com

Central Nervous System (CNS) Disorders: The lipophilicity imparted by the trifluoromethyl group can improve a drug's ability to cross the blood-brain barrier, making derivatives of this compound potential candidates for treating neurological disorders. mdpi.com

Advanced Computational Modeling for Predictive Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. youtube.com These techniques can be used to predict the properties of new molecules, saving time and resources in the laboratory.

For this compound, advanced computational modeling can be applied to:

Pharmacophore Modeling: This technique can be used to identify the key structural features required for a molecule to bind to a specific biological target. nih.govnih.govresearchgate.net By creating a pharmacophore model based on known active compounds, researchers can virtually screen large libraries of this compound derivatives to identify those with the highest probability of being active. nih.govnih.govresearchgate.net

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor. nih.gov It can be used to understand the binding mode of this compound derivatives and to design new compounds with improved affinity and selectivity. nih.gov

Quantum Mechanics (QM) Calculations: QM calculations can provide detailed information about the electronic properties of molecules, such as their reactivity and stability. This information can be used to guide the design of new synthetic reactions and to predict the metabolic fate of drug candidates.

Table 2: Application of Computational Models in the Study of this compound Derivatives

| Computational Method | Application | Predicted Outcome |

| Pharmacophore Modeling | Virtual screening of compound libraries. nih.govnih.govresearchgate.net | Identification of potential hits with desired biological activity. |

| Molecular Docking | Prediction of ligand-protein interactions. nih.gov | Understanding of binding modes and guiding lead optimization. |

| Quantum Mechanics (QM) | Calculation of electronic properties and reaction mechanisms. | Prediction of reactivity, stability, and metabolic pathways. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of ligand-protein complexes. | Assessment of binding stability and conformational changes. |

Development of Sustainable Synthesis and Application Methods

The principles of green chemistry are increasingly being integrated into the design of chemical processes to minimize their environmental impact. numberanalytics.comnumberanalytics.comsocietechimiquedefrance.fr For this compound, this translates to a focus on developing more sustainable synthetic methods and applications.

Key areas of research include:

Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or supercritical fluids. benthamdirect.com

Catalytic Methods: The use of catalysts can reduce the amount of reagents needed and minimize waste generation. numberanalytics.com The development of highly efficient and recyclable catalysts for the synthesis of this compound is a key goal. numberanalytics.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste.

Renewable Feedstocks: Exploring the use of renewable resources as starting materials for the synthesis of the tetralone scaffold.

Multidisciplinary Approaches Integrating Chemical Biology and Material Science

The unique properties of the trifluoromethyl group make this compound and its derivatives interesting candidates for applications beyond traditional medicinal chemistry. numberanalytics.comrsc.org A multidisciplinary approach that combines chemical biology and materials science can unlock new and exciting possibilities.

Future research could explore:

Chemical Probes: Derivatives of this compound could be developed as chemical probes to study biological processes. The fluorine atom can be used as a sensitive label for 19F NMR spectroscopy, allowing for the non-invasive imaging of biological systems. wikipedia.org

Fluorinated Materials: The incorporation of the this compound scaffold into polymers or other materials could lead to the development of new materials with unique properties, such as enhanced thermal stability, chemical resistance, or specific optical and electronic properties. numberanalytics.comrsc.org

Bio-inspired Materials: By understanding how this compound derivatives interact with biological systems, researchers can design new bio-inspired materials with tailored functionalities for applications in areas such as biosensing, drug delivery, and tissue engineering. acs.orgacs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 7-(Trifluoromethyl)-1-tetralone, and how do they influence experimental design?

- The molecular formula is C₁₁H₉F₃O , with a bicyclic tetralone scaffold substituted by a trifluoromethyl group at the 7-position. The electron-withdrawing CF₃ group significantly impacts reactivity, solubility, and stability. For solubility optimization, polar aprotic solvents (e.g., DMF, acetonitrile) are recommended due to the compound’s moderate polarity. Crystallographic studies suggest that steric hindrance from the CF₃ group may affect regioselectivity in substitution reactions .

Q. What synthetic methodologies are commonly employed for preparing this compound?

- A two-step approach is typical:

Friedel-Crafts acylation : Introduce the ketone group to a naphthalene derivative.

Trifluoromethylation : Use reagents like trifluoromethyl iodide (CF₃I) or Umemoto’s reagent under copper catalysis. Yield optimization requires careful control of temperature (0–25°C) and inert atmospheres to prevent side reactions .

- Purification via column chromatography (silica gel, hexane/EtOAc) is standard, with LCMS (e.g., m/z 215 [M+H]⁺) and HPLC (retention time ~1.3–1.5 min) for validation .

Q. How can researchers verify the purity and structural integrity of this compound?

- Analytical triage :

- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients; retention times vary by method (e.g., 1.29–1.58 min under acidic conditions) .

- LCMS : Confirm molecular ion peaks (e.g., m/z 215 [M+H]⁺) and fragmentation patterns.

- ¹H/¹³C NMR : Key signals include δ 2.8–3.1 ppm (tetralone methylene protons) and δ 120–125 ppm (CF₃ carbon in ¹³C NMR) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- The CF₃ group deactivates the aromatic ring, reducing NAS rates at the 7-position. However, meta-directing effects can favor substitutions at the 5- or 8-positions. Computational DFT studies (e.g., Fukui indices) predict electrophilic attack sites. Experimental validation via regioselective bromination (NBS, AIBN) shows preferential bromination at the 5-position .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Steric shielding : Use bulky directing groups (e.g., -OTf) to block undesired sites.

- Catalytic systems : Pd(OAc)₂/XPhos for Suzuki couplings minimizes β-hydride elimination.

- Low-temperature kinetics : Slow addition of electrophiles (e.g., Cl₂ at –30°C) reduces overhalogenation .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

- Core modifications : Synthesize derivatives with varied substituents (e.g., 7-CF₃ vs. 7-CH₃) to assess steric/electronic effects on target binding.

- In vitro assays : Test inhibitory potency against enzymes (e.g., kinases) using fluorescence polarization or SPR. For example, replace the CF₃ group with -NO₂ to evaluate electron-withdrawing effects .

Q. What are the challenges in analyzing data discrepancies between computational predictions and experimental results?

- Solvent effects : DFT models often neglect solvent interactions; recalibrate using COSMO-RS.

- Crystal packing : X-ray diffraction data may reveal intermolecular forces (e.g., π-stacking) that alter reactivity in solution. Cross-validate with solid-state NMR .

Q. How can stability studies under varying pH and temperature conditions inform storage protocols?

- Accelerated degradation : Incubate the compound at 40°C/75% RH for 4 weeks. Monitor via HPLC for ketone reduction or CF₃ hydrolysis.

- pH profiling : Stability decreases below pH 3 (acid-catalyzed ring-opening) and above pH 9 (base-mediated enolization). Store in neutral, anhydrous conditions .

Methodological Notes

- Data contradiction resolution : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables. Use high-resolution mass spectrometry (HRMS) to confirm unexpected byproducts .

- Experimental design : Prioritize fractional factorial designs (e.g., Taguchi methods) to optimize multi-step syntheses while minimizing resource use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.